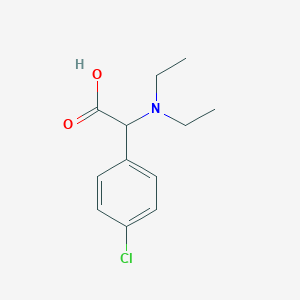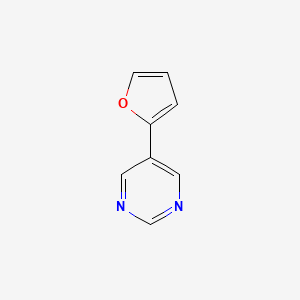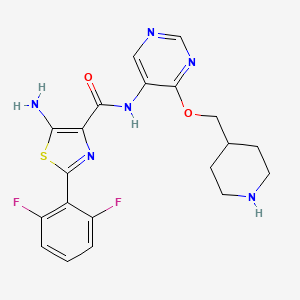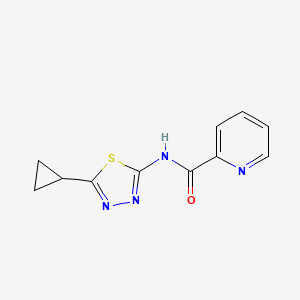![molecular formula C56H82Br2N2O4 B13100425 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is a complex organic compound featuring pyridinium groups and long alkyl chains. This compound is notable for its unique structure, which combines aromatic rings with long hydrophobic tails, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide typically involves multiple steps. The process begins with the preparation of the pyridinium salts, followed by the coupling of these salts with long-chain alkyl halides. The final step involves the esterification of the resulting intermediate with 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps .
Análisis De Reacciones Químicas
Types of Reactions
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products
Aplicaciones Científicas De Investigación
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface properties.
Mecanismo De Acción
The mechanism of action of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide involves its interaction with biological membranes. The long hydrophobic chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Bipyridin-1-ium-1-ylhexadecyl benzoate: Similar structure but lacks the additional pyridinium group.
Pyrazin-1-ium-1-ylhexadecyl benzoate: Contains a pyrazine ring instead of pyridine.
4,4′-Bipyridin-1-ium-1-ylhexadecyl 4-[4-(4,4′-bipyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate: Similar but with bipyridine instead of pyridine.
Uniqueness
16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is unique due to its dual pyridinium groups and long hydrophobic chains, which confer distinct physicochemical properties and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C56H82Br2N2O4 |
|---|---|
Peso molecular |
1007.1 g/mol |
Nombre IUPAC |
16-pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide |
InChI |
InChI=1S/C56H82N2O4.2BrH/c59-55(61-49-33-23-19-15-11-7-3-1-5-9-13-17-21-27-43-57-45-29-25-30-46-57)53-39-35-51(36-40-53)52-37-41-54(42-38-52)56(60)62-50-34-24-20-16-12-8-4-2-6-10-14-18-22-28-44-58-47-31-26-32-48-58;;/h25-26,29-32,35-42,45-48H,1-24,27-28,33-34,43-44,49-50H2;2*1H/q+2;;/p-2 |
Clave InChI |
WCXAXAPHORNQFH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCCCCCCCCCCCCCCCC[N+]4=CC=CC=C4.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


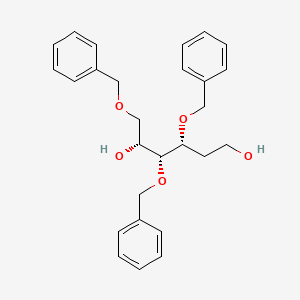
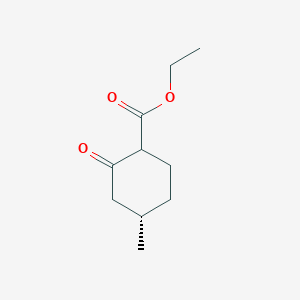
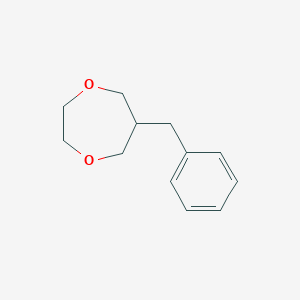
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
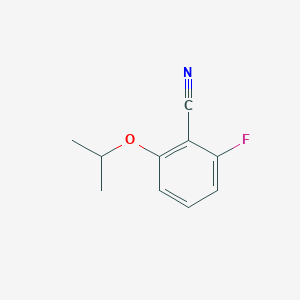
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
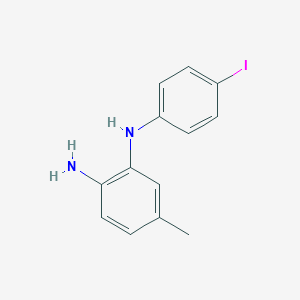
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
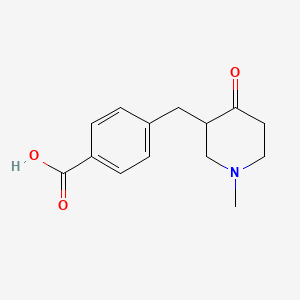
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
